Low CYP3A4 Inhibition Potential of (1s,3s)-3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride Compared to Typical CYP3A4 Inhibitors
The compound exhibits minimal inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with an IC50 > 50,000 nM [1]. This is a key differentiator, as many drug-like molecules containing basic amines are known to be potent CYP3A4 inhibitors, leading to significant drug-drug interaction (DDI) liabilities. For context, a known CYP3A4 inhibitor like ketoconazole typically exhibits an IC50 in the low nanomolar range.
| Evidence Dimension | CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Typical CYP3A4 inhibitor (e.g., Ketoconazole IC50 ~ 10-50 nM) |
| Quantified Difference | > 1,000-fold lower potency |
| Conditions | Fluorometric assay using BFC substrate; compound added before or simultaneously with substrate [1] |
Why This Matters
This data supports a low risk of CYP-mediated drug-drug interactions, a critical criterion for selecting a building block or lead scaffold for in vivo studies, thereby reducing downstream development attrition risk.
- [1] BindingDB. BDBM50386879: IC50 > 5.00E+4 nM for Human Cytochrome P450 3A4. ChEMBL Assay ID CHEMBL2048486. Accessed 2026. View Source
